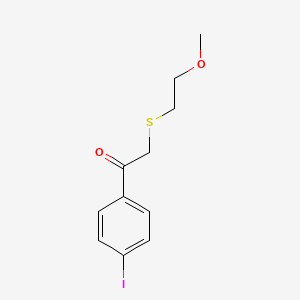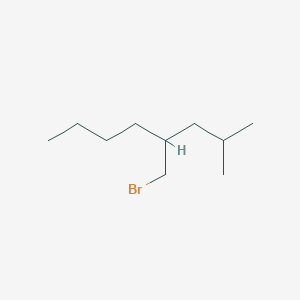
4-(Bromomethyl)-2-methyloctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-2-methyloctane is an organic compound characterized by a bromomethyl group attached to the fourth carbon of a 2-methyloctane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-methyloctane typically involves the bromination of 2-methyloctane. One common method is the free radical bromination, where 2-methyloctane is treated with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light. The reaction proceeds via a radical mechanism, leading to the selective formation of the bromomethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of bromine and radical initiators in a controlled environment allows for the large-scale synthesis of this compound with minimal by-products.
化学反应分析
Types of Reactions
4-(Bromomethyl)-2-methyloctane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents like water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Alcohols, nitriles, amines.
Elimination: Alkenes.
Oxidation: Alcohols, carboxylic acids.
科学研究应用
4-(Bromomethyl)-2-methyloctane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Bromomethyl)-2-methyloctane in chemical reactions involves the formation of a reactive bromomethyl intermediate. This intermediate can undergo various transformations depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily dictated by the nature of the nucleophile or electrophile interacting with the bromomethyl group.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-2-methyloctane: Similar structure but with a chlorine atom instead of bromine.
4-(Iodomethyl)-2-methyloctane: Similar structure but with an iodine atom instead of bromine.
4-(Hydroxymethyl)-2-methyloctane: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
4-(Bromomethyl)-2-methyloctane is unique due to the reactivity of the bromomethyl group, which is more reactive than its chloro or iodo counterparts. This makes it a valuable intermediate in organic synthesis, allowing for a wide range of chemical transformations.
属性
分子式 |
C10H21Br |
|---|---|
分子量 |
221.18 g/mol |
IUPAC 名称 |
4-(bromomethyl)-2-methyloctane |
InChI |
InChI=1S/C10H21Br/c1-4-5-6-10(8-11)7-9(2)3/h9-10H,4-8H2,1-3H3 |
InChI 键 |
DUDPZMNULBOHAV-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC(C)C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


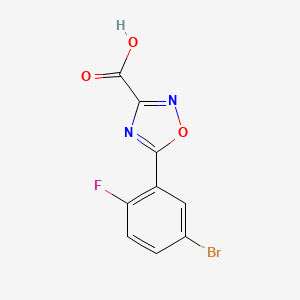
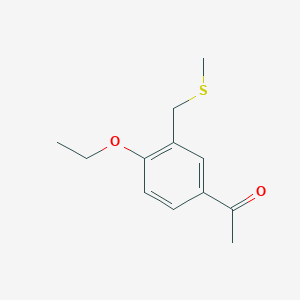

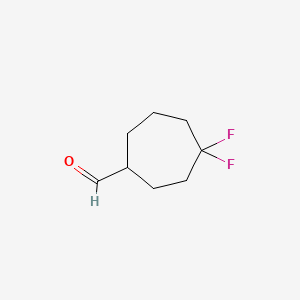
![(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine](/img/structure/B15302830.png)
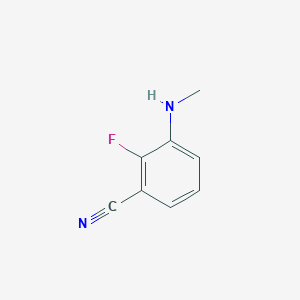
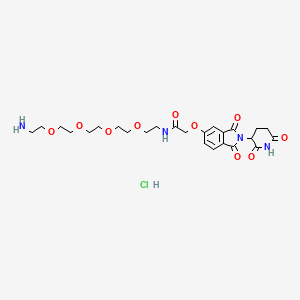
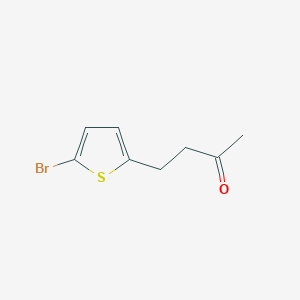
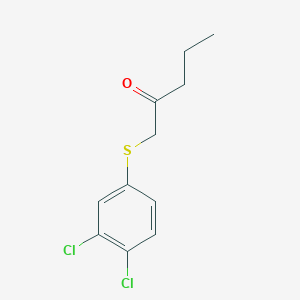
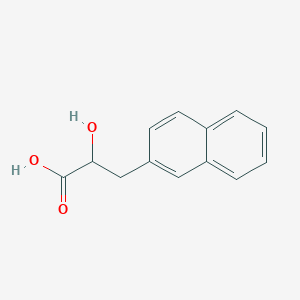
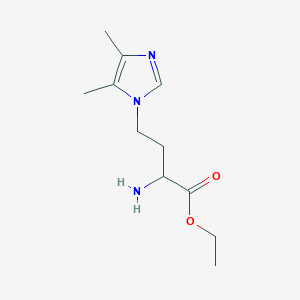
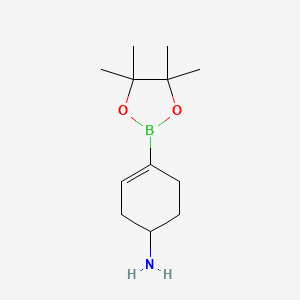
![3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15302890.png)
